REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:9]2[CH:14]=[CH:13][C:12]([C:15]3[CH:20]=[CH:19][C:18]([CH2:21][CH2:22][CH3:23])=[CH:17][CH:16]=3)=[CH:11][C:10]=2[F:24])[CH:5]=[C:6]([F:8])[CH:7]=1.C([Li])CCC.CCCCCC.B(OC)(OC)[O:37]C.Cl>C1COCC1>[F:1][C:2]1[CH:3]=[C:4]([C:9]2[CH:14]=[CH:13][C:12]([C:15]3[CH:20]=[CH:19][C:18]([CH2:21][CH2:22][CH3:23])=[CH:17][CH:16]=3)=[CH:11][C:10]=2[F:24])[CH:5]=[C:6]([F:8])[C:7]=1[OH:37] |f:1.2|
|
Name
|
|
Quantity
|
18.7 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1)F)C1=C(C=C(C=C1)C1=CC=C(C=C1)CCC)F
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Name
|
( 1-1 )
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
n-butyllithium hexane
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Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li].CCCCCC
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
|
UNSPECIFIED
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Setpoint
|
-40 °C
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Type
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CUSTOM
|
Details
|
higher, and the product was stirred at −40° C. for an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to be −35° C.
|
Type
|
CUSTOM
|
Details
|
at −40° C.
|
Type
|
CUSTOM
|
Details
|
to be −35° C.
|
Type
|
TEMPERATURE
|
Details
|
The temperature was slowly increased to room temperature
|
Type
|
STIRRING
|
Details
|
the product was further stirred for 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
CUSTOM
|
Details
|
to separate the organic layer
|
Type
|
WASH
|
Details
|
the organic layer was washed with a saturated salt solution
|
Type
|
ADDITION
|
Details
|
Then, a 30% hydrogen peroxide solution (8.4 g) was slowly added
|
Type
|
STIRRING
|
Details
|
the product was stirred at 40° C. for 14 hours
|
Duration
|
14 h
|
Type
|
TEMPERATURE
|
Details
|
The product was cooled with ice
|
Type
|
ADDITION
|
Details
|
a 10% aqueous sodium sulfite solution was added
|
Type
|
CUSTOM
|
Details
|
to exceed 20° C.
|
Type
|
CUSTOM
|
Details
|
separating the organic layer
|
Type
|
ADDITION
|
Details
|
Toluene was added to the water layer for extraction
|
Type
|
ADDITION
|
Details
|
the organic layer was added
|
Type
|
WASH
|
Details
|
washed with a saturated salt solution, and sodium sulfate
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the product was purified by silica gel column chromatography
|
Type
|
CUSTOM
|
Details
|
recrystallized from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC(=C1)C1=C(C=C(C=C1)C1=CC=C(C=C1)CCC)F)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |